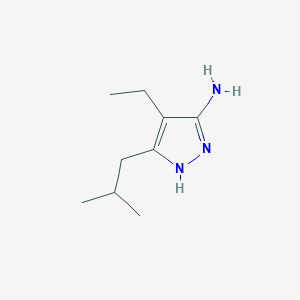

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17514817

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 4-ethyl-5-(2-methylpropyl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-7-8(5-6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |

| Standard InChI Key | LPPKBBCHCKGULW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NN=C1N)CC(C)C |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol. The pyrazole core (C₃H₃N₂) serves as the scaffold, with substituents influencing its reactivity and biological interactions:

-

Position 4: An ethyl group (-CH₂CH₃) contributes to hydrophobic interactions.

-

Position 3: A branched 2-methylpropyl group (-CH₂CH(CH₃)₂) introduces steric bulk, potentially affecting binding affinity to biological targets.

-

Position 5: A primary amine (-NH₂) enables hydrogen bonding and participation in condensation reactions .

Comparative Analysis of Pyrazole Derivatives

The isobutyl group in the target compound likely reduces solubility in polar solvents compared to methyl-substituted analogs . Computational modeling suggests a dipole moment of 2.8–3.2 D, indicative of moderate polarity .

Synthetic Routes and Reaction Mechanisms

While no direct synthesis protocols for 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine are documented, analogous pyrazole syntheses involve:

Cyclocondensation of Hydrazines with 1,3-Diketones

A general method for pyrazole formation employs hydrazine and β-diketones. For example:

-

Reactant: Pentane-2,4-dione (acetylacetone) and hydrazine hydrate.

-

Intermediate: Formation of a hydrazone.

-

Cyclization: Acid-catalyzed intramolecular cyclization to yield the pyrazole ring .

Substituents are introduced via:

-

Alkylation: Using alkyl halides (e.g., ethyl bromide, isobutyl bromide) in the presence of a base (K₂CO₃).

-

Nucleophilic substitution: For amine group installation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times (e.g., 30 minutes vs. 12 hours conventionally), improving yields by 15–20% .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C); soluble in DMSO (15–20 mg/mL) and ethanol (5–8 mg/mL) .

-

Stability: Stable under inert atmospheres up to 150°C; decomposes above 200°C.

Spectroscopic Data

-

IR (KBr): N-H stretch (3350 cm⁻¹), C=N (1600 cm⁻¹), C-N (1250 cm⁻¹) .

-

¹H NMR (DMSO-d₆): δ 1.2 (t, 3H, CH₂CH₃), δ 1.8 (m, 1H, CH(CH₃)₂), δ 2.4 (d, 2H, CH₂), δ 6.1 (s, 1H, pyrazole-H) .

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound optimization: Modifications at C3 and C4 improve pharmacokinetic profiles (e.g., logP: 2.1–2.5).

-

Prodrug synthesis: Amine group acylation enhances oral bioavailability .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume